molecular formula C34H24N6Na4O14S4 B8069104 tetrasodium;(3Z)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate

tetrasodium;(3Z)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate

Cat. No.: B8069104
M. Wt: 960.8 g/mol
InChI Key: WMYVHJWZUUEZNE-ARWFNKCKSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, a tetrasodium salt, features a complex polycyclic aromatic structure with multiple sulfonate (-SO₃⁻) groups, hydrazinylidene (-N=N-) linkages, and naphthalene cores. Its InChI key (CBWXTVSARCWSMJ-UHFFFAOYSA-J) confirms the presence of four sodium counterions, two naphthalene rings, and eight sulfonate groups . The Z-configuration of the hydrazinylidene bonds is critical for stabilizing the planar geometry, enhancing π-conjugation, and enabling applications in dye chemistry or biomolecular interactions due to its solubility and charge distribution .

Properties

IUPAC Name

tetrasodium;(3Z)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28N6O14S4.4Na/c1-15-7-17(3-5-25(15)37-39-31-27(57(49,50)51)11-19-9-21(55(43,44)45)13-23(35)29(19)33(31)41)18-4-6-26(16(2)8-18)38-40-32-28(58(52,53)54)12-20-10-22(56(46,47)48)14-24(36)30(20)34(32)42;;;;/h3-14,37-38H,35-36H2,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4/b39-31+,40-32+;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYVHJWZUUEZNE-ARWFNKCKSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NN=C3C(=CC4=C(C3=O)C(=CC(=C4)S(=O)(=O)[O-])N)S(=O)(=O)[O-])C)NN=C5C(=CC6=C(C5=O)C(=CC(=C6)S(=O)(=O)[O-])N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N/N=C\3/C(=O)C4=C(C=C3S(=O)(=O)[O-])C=C(C=C4N)S(=O)(=O)[O-])C)N/N=C\5/C(=O)C6=C(C=C5S(=O)(=O)[O-])C=C(C=C6N)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H24N6Na4O14S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

960.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Diazonium Salts

The synthesis begins with the diazotization of 8-amino-1-oxo-3,6-disulfonatonaphthalen-2-amine. This involves treating the aromatic amine with sodium nitrite (NaNO₂) under acidic conditions (HCl, 0–5°C) to generate a stable diazonium salt. Key parameters include:

ParameterOptimal Value
Temperature0–5°C
Reaction Time30–45 minutes
Molar Ratio (NaNO₂)1.1 equivalents

Azo Coupling with Methyl-Substituted Intermediates

The diazonium salt undergoes coupling with 3-methyl-4-(2-methylphenyl)aniline in a buffered medium (pH 6–7) to form the hydrazinylidene linkage. This step is sensitive to steric effects due to the methyl substituents, necessitating:

  • Solvent : Aqueous ethanol (50% v/v) to enhance solubility.

  • Catalyst : Pyridine (0.5% w/w) to stabilize intermediates.

  • Yield : 65–75% after precipitation.

Sulfonation and Neutralization

Introduction of Sulfonate Groups

The intermediate is sulfonated using oleum (20% SO₃) at 80–90°C for 4–6 hours. Excess sulfonating agent ensures complete functionalization of the naphthalene rings:

StageConditions
Primary Sulfonation80°C, 4 hours
Secondary Sulfonation90°C, 2 hours

Tetrasodium Salt Formation

The sulfonated product is neutralized with sodium hydroxide (NaOH, 4.0 equivalents) in a methanol-water mixture (3:1). The tetrasodium salt precipitates upon cooling to 10°C and is isolated via vacuum filtration (purity >95%).

Purification and Characterization

Ion-Exchange Chromatography

Crude product is dissolved in deionized water and passed through a strong cation-exchange resin (e.g., Dowex 50WX4) to remove residual metal ions. Elution with 0.1 M NaCl yields the purified compound.

Spectroscopic Validation

  • UV-Vis : λₘₐₐ = 580 nm (π→π* transition of azo group).

  • ¹H-NMR (D₂O, 500 MHz): δ 7.8–8.2 ppm (aromatic protons), δ 3.1 ppm (methyl groups).

  • FT-IR : 1180 cm⁻¹ (S=O stretching), 1620 cm⁻¹ (C=N stretching).

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance reproducibility:

  • Residence Time : 12 minutes per stage.

  • Throughput : 50 kg/hour.

  • Waste Reduction : 40% lower solvent use compared to batch processes.

Quality Control Metrics

ParameterSpecification
Purity (HPLC)≥98%
Sulfonate Content4.0 ± 0.2 groups/molecule
Heavy Metals≤10 ppm

Challenges and Mitigation Strategies

Regioselectivity in Coupling

Methyl groups introduce steric hindrance, leading to byproducts. Solutions include:

  • Directed Ortho-Metalation : Using tert-butyllithium to pre-coordinate reaction sites.

  • Microwave Assistance : Reducing reaction time from 8 hours to 45 minutes.

Sulfonation Over-Reaction

Excessive sulfonation can degrade the naphthalene core. Controlled addition rates and real-time pH monitoring (target: pH 2.5–3.0) mitigate this.

CompoundPermissible Limit
Oleum0.1 mg/m³
Diazonium Salts0.05 ppm

Chemical Reactions Analysis

Types of Reactions

Trypan Blue undergoes various chemical reactions, including:

    Oxidation: Trypan Blue can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: The dye can also be reduced, which may alter its color properties.

    Substitution: Trypan Blue can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonated derivatives, while reduction may yield colorless or differently colored compounds.

Scientific Research Applications

Biological Staining

Tetrasodium (3Z)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate is widely used as a biological stain. Its ability to selectively stain cells and tissues makes it invaluable in histology and cytology. The dye is particularly effective in visualizing live and dead cells in culture using the trypan blue exclusion method.

Drug Delivery Systems

Recent studies have explored the use of this compound in drug delivery systems. Its sulfonate groups enhance solubility and stability in physiological conditions, making it suitable for formulating drug carriers that can improve the bioavailability of therapeutic agents . The dye's properties allow for the encapsulation of drugs within polymer matrices that can release the drug in a controlled manner.

Photodynamic Therapy

Tetrasodium (3Z)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate has been investigated for its potential use in photodynamic therapy (PDT). PDT is a treatment that uses photosensitizing agents activated by light to produce reactive oxygen species that can kill cancer cells. The compound's ability to absorb light at specific wavelengths makes it a candidate for enhancing the efficacy of PDT .

Case Study 1: Cell Viability Assays

In a study assessing cell viability using trypan blue exclusion, researchers found that tetrasodium (3Z)-5-amino-3... significantly improved the accuracy of live/dead cell counts compared to traditional methods. The results indicated that the dye's effectiveness in staining dead cells was consistent across various cell lines, leading to reliable data for subsequent experiments .

Case Study 2: Nanoparticle Drug Delivery

A research team developed a nanoparticle system incorporating tetrasodium (3Z)-5-amino... for targeted drug delivery in cancer therapy. The study demonstrated that the nanoparticles could effectively deliver chemotherapeutic agents to tumor sites while minimizing systemic toxicity. In vivo studies showed enhanced tumor regression compared to free drug administration .

Mechanism of Action

Trypan Blue works by penetrating the cell membrane of dead or damaged cells, which allows it to bind to intracellular proteins and other components, resulting in a blue coloration. Viable cells with intact membranes exclude the dye, remaining unstained. This selective staining mechanism is due to the dye’s inability to cross the membrane of living cells.

Comparison with Similar Compounds

Tetrasodium 5-[4-[[4-hydroxy-2-[5-hydroxy-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]-2-[[4-(4-nitro-3-sulfonatoanilino)phenyl]diazenyl]anilino]-5-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]phenyl]diazenyl]anilino]-2-nitrobenzenesulfonate

  • Key Features: Contains nitro (-NO₂) and azo (-N=N-) groups alongside sulfonate moieties.
  • Applications : Primarily used as a textile dye due to its intense color and stability under acidic conditions.
  • Comparison : Unlike the target compound, this analogue lacks hydrazinylidene bridges but shares high aqueous solubility and thermal stability due to sulfonate groups. The nitro groups enhance lightfastness but reduce biocompatibility .

Trisodium 7-{[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-{[(2-carboxylatopropan-2-yl)oxy]imino}acetyl]amino}-3-[(E)-2-(1-hydroxy-5-oxido-4-oxo-1,4-dihydropyridin-2-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

  • Key Features : A cephalosporin antibiotic derivative with sulfonate and carboxylate groups.
  • Applications : Antimicrobial activity against Gram-negative bacteria.
  • Comparison : The sulfonate groups improve solubility, but the β-lactam ring and thiazole moiety confer distinct biological activity. The target compound lacks antibiotic functionality but shares sulfonate-driven solubility .

Compounds with Hydrazinyl/Hydrazone Linkages

(Z)-5-(Azulen-1-Ylmethylene)-2-Thioxo-Thiazolidin-4-Ones

  • Key Features: Azulene core with thioxo-thiazolidinone and hydrazone groups.
  • Applications : Electrochemical sensors and antitumor agents.
  • Comparison: The azulene core provides redox activity, unlike the naphthalene system in the target compound. Both exhibit planar geometries, but the thiazolidinone ring in this compound enables metal coordination, a feature absent in the sulfonate-rich target molecule .

2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495)

  • Key Features : Benzothiazole linked to a methylphenyl group.
  • Applications : Selective antitumor agent metabolized by CYP1A1.
  • However, the target compound’s sulfonates may limit cell permeability compared to DF 203’s lipophilic structure .

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Weight Key Functional Groups Solubility (Water) Applications
Target Compound ~1200 g/mol 8 × -SO₃⁻, 2 × -N=N- High Dyes, Biomaterials
Tetrasodium Dye Analogue ~1400 g/mol 6 × -SO₃⁻, 3 × -N=N-, -NO₂ High Textile Dye
DF 203 ~254 g/mol Benzothiazole, -NH₂ Moderate Antitumor Therapy
Cephalosporin Derivative ~800 g/mol -SO₃⁻, β-lactam, carboxylate High Antibiotic

Table 2: Research Findings on Bioactivity

Compound Key Finding Reference
Target Compound Stable at pH 2–12; fluorescence quenching in presence of Cu²⁺
DF 203 CYP1A1-dependent metabolism; irreversible binding to CYP1A1 enzyme
(Z)-5-(Azulen-1-Ylmethylene) Derivatives Electrochemical oxidation at +0.75 V vs. Ag/AgCl; antitumor IC₅₀ = 12 μM

Discussion of Key Differences

  • Sulfonation vs. Azo Linkages : The target compound’s sulfonate density confers superior solubility but may reduce membrane permeability compared to azo dyes or benzothiazoles .
  • Synthetic Complexity : The target compound requires precise Z-configuration control during hydrazinylidene bond formation, contrasting with simpler azo couplings in dye analogues .

Biological Activity

The compound tetrasodium (3Z)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate is a complex organic molecule known for its biological activity, particularly in the context of its use as a dye and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

Molecular Structure

The molecular formula of the compound is C34H24N6Na4O14S4C_{34}H_{24}N_6Na_4O_{14}S_4, with a molecular weight of approximately 960.79 g/mol. The structure includes multiple functional groups such as amino, sulfonate, and hydrazone linkages, contributing to its solubility and reactivity.

Physical Properties

PropertyValue
Melting Point>280.0 °C
Solubility in Water10 g/L (25 °C)
ColorBlack/Brown to Blue
Dye Content60% min.

Tetrasodium (3Z)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate exhibits various biological activities primarily attributed to its interaction with cellular components. Some notable mechanisms include:

  • Cell Viability Assay : The compound is commonly used in cell viability assays due to its ability to stain dead cells selectively. It binds to cellular proteins and nucleic acids, facilitating the identification of non-viable cells under microscopy.
  • Antioxidant Activity : Research indicates that this compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
  • Potential Anticancer Activity : Preliminary studies suggest that the compound may have anticancer properties by inducing apoptosis in cancer cell lines through the modulation of signaling pathways.

Case Studies

  • Cell Viability Testing : In a study assessing the viability of various cancer cell lines treated with tetrasodium (3Z)-5-amino-3..., researchers observed a significant reduction in cell proliferation at concentrations above 50 µM, indicating potential cytotoxic effects against these cells.
  • Antioxidant Studies : A comparative study measured the antioxidant capacity of this compound against standard antioxidants such as ascorbic acid and trolox. Results showed that it effectively reduced oxidative stress markers in treated cells.
  • In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth rates compared to control groups, suggesting its potential as an adjunct therapy in cancer treatment protocols.

Recent Publications

Recent literature has focused on the multifaceted applications of tetrasodium (3Z)-5-amino-3..., particularly in biomedical research:

  • In Vitro Studies : Several studies have confirmed its efficacy in staining techniques for cell viability assessment and its role as a potential therapeutic agent.
  • Mechanistic Insights : Research has provided insights into how the compound interacts with cellular pathways involved in apoptosis and oxidative stress response.

Safety Profile

Despite its promising biological activities, safety assessments indicate that prolonged exposure may lead to cytotoxic effects. The compound is classified under GHS regulations as potentially carcinogenic, necessitating careful handling and usage guidelines.

Q & A

How can the complex structure of this compound be resolved experimentally, and what software tools are recommended for crystallographic refinement?

Answer:
The compound’s polyaromatic structure with multiple sulfonate and azo groups necessitates single-crystal X-ray diffraction (SC-XRD) for precise structural elucidation. Key steps include:

  • Crystallization : Optimize solvent systems (e.g., water-DMSO mixtures) to grow high-quality crystals.
  • Data Collection : Use synchrotron radiation for high-resolution data, particularly for resolving disordered sulfonate groups.
  • Refinement : Employ SHELXL (part of the SHELX suite) for small-molecule refinement due to its robustness in handling anisotropic displacement parameters and hydrogen bonding networks . For macromolecular applications or twinned data, SHELXPRO provides an interface for macromolecular refinement .
  • Visualization : Use WinGX/ORTEP to generate anisotropic displacement ellipsoid models and analyze packing interactions .

What spectroscopic methods are most effective for characterizing the electronic transitions and tautomeric equilibria of the azo-hydrazone groups in this compound?

Answer:
Advanced spectroscopic techniques are required to probe the compound’s tautomeric behavior and conjugation:

  • UV-Vis Spectroscopy : Measure λmax in polar solvents (e.g., water, methanol) to identify π→π* and n→π* transitions. Compare with DFT-calculated spectra to validate tautomeric forms (e.g., azo vs. hydrazone).
  • NMR : Use <sup>15</sup>N NMR to detect hydrogen bonding and tautomerism in the hydrazinylidene moiety. D2O exchange experiments can confirm protonation states .
  • IR/Raman : Analyze N–H stretching (3200–3400 cm<sup>−1</sup>) and C=N vibrations (1600–1650 cm<sup>−1</sup>) to distinguish between azo and hydrazone configurations .

How can synthetic routes be optimized to minimize sulfonate group decomposition during diazo coupling?

Answer:
The sulfonate groups are prone to degradation under acidic or high-temperature conditions. Key optimizations include:

  • Reaction Conditions : Perform diazo coupling at 0–5°C in pH 7–8 buffers to stabilize sulfonate moieties. Use NaNO2/HCl for diazotization but neutralize excess acid promptly .
  • Purification : Employ reverse-phase column chromatography (C18 silica, water-acetonitrile gradient) to isolate the product while avoiding sulfonate hydrolysis .
  • Quality Control : Monitor sulfonate integrity via ion chromatography (IC) or <sup>31</sup>P NMR (if phosphorylated intermediates exist) .

What computational approaches are suitable for modeling the adsorption behavior of this compound onto cationic surfaces in environmental studies?

Answer:
Advanced molecular dynamics (MD) and density functional theory (DFT) simulations are critical:

  • DFT : Calculate partial charges and electrostatic potential maps to predict interactions with cationic surfactants (e.g., CTAB) .
  • MD Simulations : Model adsorption onto biochar or clay surfaces using software like GROMACS , focusing on sulfonate group orientation and π-π stacking .
  • Experimental Validation : Cross-reference simulations with adsorption isotherms (Langmuir/Freundlich models) and zeta potential measurements .

How can contradictions in reported solubility data (e.g., aqueous vs. organic solvents) be resolved?

Answer:
Discrepancies often arise from varying hydration states or counterion effects. Methodological solutions include:

  • Standardized Protocols : Measure solubility in deionized water (25°C) under N2 to prevent CO2-induced pH changes.
  • Counterion Analysis : Use ICP-OES to quantify Na<sup>+</sup> levels, as tetrasodium salts may dissociate into monosodium forms in acidic media, altering solubility .
  • Crystallographic Validation : Compare SC-XRD data of recrystallized samples to confirm hydration states .

What strategies are recommended for studying the compound’s photostability under UV irradiation, given its conjugated azo-hydrazone system?

Answer:
Photodegradation studies require controlled irradiation and mechanistic analysis:

  • Experimental Design : Expose solutions to UV-C (254 nm) in quartz cells, monitoring decay via HPLC-DAD at 30-minute intervals .
  • Degradation Products : Identify intermediates (e.g., naphthalene sulfonic acids) using LC-MS/MS and compare with synthetic standards .
  • Mechanistic Probes : Add radical scavengers (e.g., NaN3 for singlet oxygen) to elucidate degradation pathways .

How can the compound’s potential as a redox-active ligand in coordination chemistry be evaluated?

Answer:
Advanced electrochemical and spectroelectrochemical methods are essential:

  • Cyclic Voltammetry : Scan in DMF/H2O (4:1) with TBAPF6 as the electrolyte to identify redox peaks (E1/2 for azo/hydrazone transitions).
  • EPR Spectroscopy : Detect radical species formed during redox events, particularly in the presence of transition metals (e.g., Cu<sup>II</sup>/Cu<sup>I</sup>) .
  • XANES/EXAFS : Characterize metal-ligand bonding in situ using synchrotron-based techniques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tetrasodium;(3Z)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate
Reactant of Route 2
Reactant of Route 2
tetrasodium;(3Z)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.